molecular formula C12H14O2 B1367354 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 50676-12-5

6-ethoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1367354
CAS No.: 50676-12-5
M. Wt: 190.24 g/mol
InChI Key: JCGKSZILDAVDQJ-UHFFFAOYSA-N
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Description

6-ethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of an ethoxy group at the 6th position and a dihydronaphthalenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Ethoxylation: Introduction of the ethoxy group at the 6th position is achieved through an ethoxylation reaction using ethyl alcohol and an appropriate catalyst.

    Reduction: The naphthalene derivative is then subjected to reduction conditions to form the dihydronaphthalenone core. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Cyclization: The final step involves cyclization to form the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Further reduction can lead to fully saturated naphthalenone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Fully saturated naphthalenone derivatives

    Substitution: Functionalized naphthalenone derivatives

Scientific Research Applications

6-ethoxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-3,4-dihydronaphthalen-1(2H)-one
  • 6-ethoxy-2,3-dihydronaphthalen-1(2H)-one
  • 6-ethoxy-3,4-dihydro-2H-naphthalen-1-one

Uniqueness

6-ethoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of the ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-ethoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-10-6-7-11-9(8-10)4-3-5-12(11)13/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGKSZILDAVDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517146
Record name 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50676-12-5
Record name 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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